4-(2-(2,2,2-Trifluoroacetyl)hydrazinyl)benzenesulfonamide
Description
4-(2-(2,2,2-Trifluoroacetyl)hydrazinyl)benzenesulfonamide (CAS: 915280-81-8) is a benzenesulfonamide derivative featuring a hydrazinyl moiety substituted with a trifluoroacetyl group. Its molecular formula is C₈H₈F₃N₃O₃S, with a molecular weight of 283.23 g/mol . This compound is structurally characterized by:
- A benzenesulfonamide core, which is a common pharmacophore in enzyme inhibitors (e.g., carbonic anhydrase inhibitors).
- A hydrazine linker that enhances hydrogen-bonding interactions with biological targets.
The trifluoroacetyl group distinguishes it from other benzenesulfonamide derivatives and may confer unique physicochemical properties, such as increased lipophilicity (logP ≈ 1.5–2.0) and resistance to enzymatic hydrolysis .
Structure
3D Structure
Properties
IUPAC Name |
4-[2-(2,2,2-trifluoroacetyl)hydrazinyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N3O3S/c9-8(10,11)7(15)14-13-5-1-3-6(4-2-5)18(12,16)17/h1-4,13H,(H,14,15)(H2,12,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEVXOHDSWLMZOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NNC(=O)C(F)(F)F)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(2,2,2-Trifluoroacetyl)hydrazinyl)benzenesulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with 2,2,2-trifluoroacetylhydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
4-(2-(2,2,2-Trifluoroacetyl)hydrazinyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to form corresponding amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include different solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
4-(2-(2,2,2-Trifluoroacetyl)hydrazinyl)benzenesulfonamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Mechanism of Action
The mechanism of action of 4-(2-(2,2,2-Trifluoroacetyl)hydrazinyl)benzenesulfonamide involves its interaction with specific molecular targets. The trifluoroacetyl group and the benzenesulfonamide moiety play crucial roles in its activity. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
The compound belongs to a broader class of 4-(2-substituted hydrazinyl)benzenesulfonamides , where substituents on the hydrazine moiety determine biological activity and physicochemical properties. Key analogs include:
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | AL106 | S3 |
|---|---|---|---|
| logP | ~1.8–2.0 | ~3.5 | ~2.2 |
| Solubility | Moderate (aqueous) | Low (lipophilic) | High (polar chloro group) |
| Metabolic Stability | High (CF₃ group resists hydrolysis) | Moderate | Low (chlorophenyl may undergo oxidation) |
Biological Activity
The compound 4-(2-(2,2,2-Trifluoroacetyl)hydrazinyl)benzenesulfonamide is a member of the hydrazine and sulfonamide family, which has garnered attention for its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, inhibitory effects on various enzymes, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is . It features a trifluoroacetyl group attached to a hydrazine moiety, linked to a benzenesulfonamide structure. This unique configuration contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Weight | 299.24 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
| Functional Groups | Sulfonamide, Hydrazine |
Enzyme Inhibition
Recent studies have indicated that derivatives of benzenesulfonamide, including those with hydrazine substitutions, exhibit significant inhibitory effects on various enzymes:
- Carbonic Anhydrase (CA) :
- Acetylcholinesterase (AChE) :
Anticancer Activity
In vitro studies have shown that certain derivatives exhibit selective cytotoxicity against cancer cell lines while sparing normal cells:
- MDA-MB-231 Cell Line : One study reported a compound with an IC50 of 0.126 μM , indicating strong inhibitory effects on this triple-negative breast cancer cell line, while showing minimal impact on non-cancerous MCF10A cells .
The biological activity of this compound can be attributed to:
- Enzyme Inhibition : The presence of the sulfonamide group enhances binding affinity to target enzymes like CA and AChE.
- Cell Proliferation Inhibition : The trifluoroacetyl group may play a role in modulating cellular pathways involved in growth and apoptosis.
Case Study 1: Inhibition of Carbonic Anhydrases
In a study evaluating various hydrazinyl benzenesulfonamides, the compound was found to inhibit CA I and II effectively. The research highlighted the structure-activity relationship (SAR), revealing that modifications to the hydrazine moiety significantly impacted inhibitory potency.
Case Study 2: Anticancer Efficacy in Animal Models
Another study utilized a BALB/c nude mouse model inoculated with MDA-MB-231 cells to assess the in vivo efficacy of related compounds. Results indicated that treatment led to a marked reduction in metastatic nodules compared to controls, showcasing potential therapeutic applications in oncology .
Q & A
Q. What are the standard synthetic routes for 4-(2-(2,2,2-Trifluoroacetyl)hydrazinyl)benzenesulfonamide, and how is reaction completion monitored?
The synthesis typically involves nucleophilic substitution between a sulfonyl chloride precursor (e.g., 4-Methoxy-2-(trifluoromethyl)benzenesulfonyl chloride) and hydrazine derivatives in polar solvents like ethanol or dichloromethane under reflux (80°C for 4–6 hours) . Key steps include:
- Reaction conditions : Ethanol with 5 drops of glacial acetic acid as a catalyst .
- Monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane (1:1) mobile phase; product Rf ≈ 0.45 .
- Workup : Evaporation under reduced pressure followed by filtration .
Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound?
Critical techniques include:
- 1H/13C NMR : Aromatic protons appear at δ 7.8–8.2 ppm; sulfonamide carbonyl signals at δ 165–170 ppm .
- FT-IR : Strong S=O stretching vibrations at ~1350 cm⁻¹ .
- Mass spectrometry : Expected molecular ion peak at m/z 323.05 ([M+H]+) .
- Purity assessment : HPLC with UV detection at 254 nm and ≥95% purity threshold .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and regioselectivity of this compound?
- Quantum chemical calculations : Predict transition states and activation energies for nucleophilic substitution pathways .
- Machine learning : Correlate solvent polarity (e.g., dichloromethane vs. ethanol) with regioselectivity outcomes. Dichloromethane improves selectivity by 15% in analogous reactions .
- ICReDD framework : Integrates computational predictions with experimental validation, reducing optimization cycles from 20 to 8 .
Q. What experimental strategies resolve contradictions in biological activity data across studies?
- Orthogonal validation : Combine enzymatic assays with surface plasmon resonance (SPR) for binding kinetics .
- Structural confirmation : Use X-ray crystallography to verify target engagement and rule out off-target effects .
- Statistical analysis : Apply multivariate regression to identify confounding variables (e.g., assay pH, cell line variability) .
Q. How can reaction conditions be tailored to improve yield and scalability?
- Solvent screening : Test aprotic solvents (e.g., DMF) for enhanced solubility of intermediates .
- Temperature control : Stepwise heating (0°C → 25°C) minimizes side reactions during hydrazine addition .
- Catalyst optimization : Replace glacial acetic acid with p-toluenesulfonic acid for faster reaction kinetics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
